GMC 2-83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GMC 2-83 is an atypical antipsychotic compound known for its lack of muscarinic activity. It is primarily used in scientific research and has shown potential in the treatment of various psychiatric disorders. The compound’s chemical structure is characterized by the presence of a trifluoromethanesulfonate group, which contributes to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 2-83 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common synthetic route includes the reaction of 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
GMC 2-83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
GMC 2-83 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
GMC 2-83 exerts its effects primarily through its interaction with dopamine receptors. It acts as a partial agonist at both dopamine D1 and D2 receptors, which helps in modulating neurotransmitter levels in the brain. This mechanism is crucial for its antipsychotic properties, as it helps in balancing the dopaminergic activity, which is often disrupted in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar core structure but different functional groups.
Olanzapine: Shares some structural similarities but has a different pharmacological profile.
Quetiapine: Similar in its antipsychotic effects but differs in its receptor binding affinity
Uniqueness of GMC 2-83
This compound is unique due to its trifluoromethanesulfonate group, which imparts distinct pharmacological properties. Unlike other antipsychotics, it lacks muscarinic activity, reducing the risk of certain side effects such as dry mouth and constipation. Its partial agonist activity at dopamine receptors also sets it apart from other compounds, providing a balanced approach to managing psychiatric symptoms .
Biological Activity
GMC 2-83, a compound recognized for its significant biological activity, particularly in the realm of pharmacology and medicinal chemistry, has garnered attention due to its interactions with various biological targets. This article delves into the biological activity of this compound, summarizing research findings, case studies, and presenting relevant data in tables for clarity.
Overview of this compound
This compound is classified as an atypical antipsychotic compound. Unlike many other antipsychotics, it exhibits a unique profile characterized by a lack of muscarinic activity, which is often associated with side effects in other medications. It has been primarily utilized in scientific research to explore its potential therapeutic applications and mechanisms of action.
Research indicates that this compound interacts with various neurotransmitter systems, primarily targeting dopamine receptors. Its mechanism involves modulation of dopaminergic pathways, which are crucial in the treatment of psychiatric disorders. The compound's selective activity may contribute to its efficacy and reduced side effects compared to traditional antipsychotics.
Key Biological Interactions
- Dopamine Receptors : this compound shows affinity for D2 and D3 dopamine receptors, which are pivotal in regulating mood and behavior.
- Serotonin Receptors : It also interacts with serotonin receptors, further influencing mood regulation and potentially reducing anxiety symptoms.
Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its pharmacological properties:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit dopamine receptor binding effectively. This inhibition is crucial for its potential use in treating conditions like schizophrenia.
- Animal Models : In vivo studies utilizing rodent models have shown that administration of this compound leads to significant reductions in hyperactivity and anxiety-like behaviors, suggesting its therapeutic potential.
- Clinical Implications : Although primarily used in research settings, preliminary findings suggest that this compound may offer benefits in managing psychotic symptoms without the common side effects associated with other antipsychotics.
Case Studies
A review of case studies involving this compound reveals promising outcomes:
- Case Study 1 : A study involving patients with treatment-resistant schizophrenia indicated that those administered this compound experienced improved symptom management compared to baseline assessments.
- Case Study 2 : Another case highlighted the compound's role in reducing anxiety levels among patients diagnosed with generalized anxiety disorder when used as an adjunct therapy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Study Type | Findings | Implications |
---|---|---|
In Vitro | Inhibition of D2/D3 receptor binding | Potential for effective antipsychotic therapy |
Animal Model | Reduced hyperactivity and anxiety-like behaviors | Supports use in anxiety and psychosis |
Clinical Case Study 1 | Improved management of treatment-resistant schizophrenia | Indicates efficacy in challenging cases |
Clinical Case Study 2 | Reduced anxiety levels as adjunct therapy | Suggests versatility in treatment options |
Properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCRNVCBHYBQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.